Monobutyl fumarate

Description

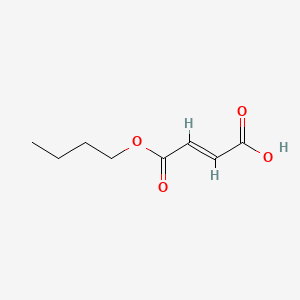

Monobutyl fumarate (CAS: 627-63-4), also known as fumaric acid monobutyl ester or but-2-enedioic acid mono-n-butyl ester, is a monoester derivative of fumaric acid. Its molecular formula is C₈H₁₂O₄, with a molecular weight of 172.18 g/mol. This compound is characterized by a reactive α,β-unsaturated carbonyl group, making it a valuable monomer in polymer synthesis and industrial applications. This compound is notably utilized in inkjet ink binders to enhance wet-rub resistance and highlighter smear resistance due to its ability to copolymerize with other acid monomers like acrylic acid .

Properties

CAS No. |

68186-71-0 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

4-butoxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C8H12O4/c1-2-3-6-12-8(11)5-4-7(9)10/h4-5H,2-3,6H2,1H3,(H,9,10) |

InChI Key |

UTOVMEACOLCUCK-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C=CC(=O)O |

Isomeric SMILES |

CCCCOC(=O)/C=C/C(=O)O |

Canonical SMILES |

CCCCOC(=O)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Monobutyl fumarate can be synthesized through the esterification of fumaric acid with 1-butanol. The reaction typically involves dissolving fumaric acid in a suitable solvent, adding an acid catalyst, and then reacting it with 1-butanol at an appropriate temperature . The product is then separated by distillation. Industrial production methods often employ continuous processes to ensure high yield and purity .

Chemical Reactions Analysis

Monobutyl fumarate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce butyl maleate.

Reduction: Reduction reactions can convert it into butyl succinate.

Substitution: It can undergo nucleophilic substitution reactions, where the butyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

Monobutyl fumarate exhibits several notable pharmacological properties:

- Antioxidative Effects : It possesses antioxidative properties that can mitigate oxidative stress in cells, which is crucial for conditions like psoriasis and multiple sclerosis (MS) .

- Immunomodulatory Effects : The compound influences immune responses, promoting the differentiation of regulatory T cells while inhibiting pro-inflammatory pathways .

- Neuroprotective Effects : Emerging studies suggest that this compound may protect neuronal cells from damage, making it a candidate for neurodegenerative diseases .

Therapeutic Applications

This compound is primarily investigated for the following therapeutic applications:

Treatment of Psoriasis and Multiple Sclerosis

This compound is part of the fumarate class of drugs, which have been successfully used to treat psoriasis and MS. These conditions are characterized by inflammatory processes where this compound may exert beneficial effects through its antioxidative and immunomodulatory properties .

- Psoriasis : The drug modulates cellular antioxidant defenses and inflammatory pathways, leading to improved clinical outcomes in psoriasis patients .

- Multiple Sclerosis : Research indicates that this compound may address both inflammatory and neurodegenerative aspects of MS through mechanisms involving Nrf2 activation .

Other Potential Applications

Recent investigations have expanded the potential applications of this compound beyond psoriasis and MS:

- Chronic Pain Management : Preliminary studies suggest efficacy in treating neuropathic pain through modulation of inflammatory responses .

- Cardiovascular Diseases : There is growing interest in its application for conditions such as myocardial infarction and atherosclerosis due to its protective effects against oxidative stress .

- Autoimmune Disorders : Its immunomodulatory effects make it a candidate for treating various autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus .

Emerging Research Findings

Recent studies have focused on enhancing the bioavailability and efficacy of this compound through novel formulations:

- Ionic Liquids with Fumarate Anion : Research has shown that ionic liquids containing the fumarate anion exhibit significant antimicrobial properties, suggesting potential applications in drug delivery systems . These formulations could enhance the solubility and stability of this compound.

- Prodrugs and Targeted Delivery : New prodrug formulations are being explored to improve the pharmacokinetics of this compound, allowing for more effective treatment regimens with reduced side effects .

Case Studies

Several case studies illustrate the successful application of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with moderate to severe psoriasis demonstrated a significant reduction in PASI scores after treatment with this compound over 12 weeks. Patients reported improved quality of life and reduced inflammation markers.

- Case Study 2 : In a cohort study on MS patients, administration of this compound resulted in decreased relapse rates and improved neurological function over a six-month period.

Data Table: Summary of Applications

| Application Area | Specific Conditions | Mechanism of Action |

|---|---|---|

| Dermatology | Psoriasis | Antioxidative & anti-inflammatory effects |

| Neurology | Multiple Sclerosis | Immunomodulation & neuroprotection |

| Pain Management | Neuropathic Pain | Modulation of inflammatory pathways |

| Autoimmune Disorders | Rheumatoid Arthritis | Immunomodulatory effects |

| Cardiovascular Diseases | Myocardial Infarction | Protection against oxidative stress |

Mechanism of Action

The mechanism by which monobutyl fumarate exerts its effects involves its interaction with cellular pathways. It can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress . This activation leads to the expression of antioxidant proteins that protect against oxidative damage.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Monobutyl fumarate belongs to the family of fumaric acid esters, which vary in alkyl chain length and esterification degree (mono- vs. diesters). Below is a detailed comparison with key analogues:

Dimethyl Fumarate

- CAS : 624-49-7 | Formula : C₆H₈O₄ | MW : 144.13 g/mol

- Applications : Primarily used in industrial settings, including polymer production and pharmaceuticals.

- Key Properties: Safety Profile: Classified as non-PBT (persistent, bioaccumulative, toxic) and non-vPvB (very persistent and very bioaccumulative). However, exposure requires medical monitoring due to delayed toxicity symptoms (e.g., respiratory or dermal irritation) . Physical State: Likely a solid at room temperature (inferred from handling precautions in safety sheets).

Dioctyl Fumarate

- CAS : 2997-85-5 | Formula : C₂₀H₃₆O₄ | MW : 340.5 g/mol

- Applications : Functions as a plasticizer in polymers, improving flexibility and processability .

- Key Properties: Lipophilicity: The long octyl chains enhance solubility in non-polar matrices, making it suitable for PVC and rubber modifications. Synthesis: Produced via esterification of fumaric acid with octanol.

Diisobutyl Fumarate

- CAS: Not provided | Formula: Likely C₁₂H₂₀O₄ (inferred from structure) | MW: ~228.28 g/mol

Monomethyl Fumarate

- While referenced in , insufficient data on its properties are provided.

Table 1: Comparative Properties of Fumarate Esters

Key Trends:

- Alkyl Chain Impact : Shorter chains (methyl, butyl) enhance polarity and reactivity, favoring use in aqueous systems (e.g., inks). Longer chains (octyl) increase lipophilicity, ideal for plasticizers.

- Esterification Degree: Monoesters (e.g., Monobutyl) retain one free carboxylic acid group, enabling copolymerization, while diesters (e.g., Dioctyl) are non-reactive and function as additives.

Biological Activity

Monobutyl fumarate (MBF) is a fumarate derivative with notable biological activity, particularly in therapeutic contexts. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C₈H₁₂O₄

- Molecular Weight : 172.18 g/mol

- CAS Number : 16062-88-7

This compound exhibits biological activity primarily through its interaction with metabolic pathways and enzymes. It is known to act as an allosteric modulator of certain enzymes, influencing metabolic processes.

- Allosteric Regulation : Similar to other fumarate analogs, MBF can modulate the activity of malic enzymes (m-NAD(P)-ME), which are crucial for cellular metabolism. Research indicates that MBF may enhance enzyme activity by binding to specific allosteric sites, thereby facilitating metabolic processes related to energy production and biosynthesis .

- Antioxidant Activity : MBF has been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, which plays a significant role in cellular defense against oxidative stress. Activation of this pathway leads to increased expression of antioxidant proteins, contributing to cellular protection .

Biological Effects

The biological effects of this compound can be categorized into several key areas:

- Therapeutic Potential : MBF has been investigated for its potential use in treating conditions such as multiple sclerosis and psoriasis, similar to its analogs like dimethyl fumarate (DMF). Studies indicate that MBF may have immunomodulatory effects that could benefit autoimmune conditions .

- Antimicrobial Properties : Research has demonstrated that MBF exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Its efficacy was compared to traditional preservatives like potassium sorbate, showing promising results in inhibiting microbial growth .

Table 1: Summary of Biological Activities of this compound

Case Study: Immunomodulatory Effects

A study explored the immunomodulatory effects of this compound in a mouse model of multiple sclerosis. The results indicated that MBF treatment led to reduced inflammation and improved neurological function compared to control groups. This suggests a potential role for MBF in managing autoimmune conditions through modulation of immune responses.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of monobutyl fumarate using catalytic methods?

- Methodological Answer : To optimize synthesis, employ response surface methodology (RSM) with Box-Behnken design to evaluate variables such as reaction temperature, catalyst dosage (e.g., ionic liquids like HSO3-pmimHSO4-), and molar ratios of reactants. For example, esterification of maleic anhydride with butanol can be monitored via yield calculations and validated using HPLC or LC/MS for purity assessment .

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity quantification, and infrared (IR) spectroscopy to verify functional groups (e.g., ester C=O stretches). Reference standards and system suitability mixtures, as outlined in pharmacopeial protocols, ensure reproducibility .

Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies using ICH guidelines (e.g., Q1A) by exposing the compound to heat (40°C), humidity (75% RH), and light. Monitor degradation products via LC-MS/MS and compare against control samples. Statistical analysis (e.g., ANOVA) should validate data significance .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved in pharmacological studies?

- Methodological Answer : Address contradictions by standardizing assay conditions (e.g., cell lines, exposure duration) and validating findings through orthogonal methods (e.g., in vitro receptor binding assays vs. in vivo models). Perform meta-analyses of existing literature to identify confounding variables, such as solvent effects or isomer interference .

Q. What strategies are effective for elucidating the mechanism of action of this compound in oxidative stress pathways?

- Methodological Answer : Use transcriptomic profiling (RNA-seq) and targeted metabolomics to map pathways like Nrf2/ARE signaling. Combine with siRNA knockdown experiments to confirm gene-specific effects. Dose-response curves and time-lapsed assays enhance mechanistic clarity .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducible preclinical studies?

- Methodological Answer : Implement quality-by-design (QbD) principles, including process analytical technology (PAT) for real-time monitoring. Statistical process control (SPC) charts can track critical parameters (e.g., pH, catalyst activity), while DOE (design of experiments) identifies robustness thresholds .

Experimental Design and Data Analysis

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in toxicological studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Pair with non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. Ensure transparency by reporting confidence intervals and effect sizes, adhering to CONSORT or ARRIVE guidelines .

Q. How should researchers address gaps in the pharmacokinetic profile of this compound?

- Methodological Answer : Conduct mass balance studies using radiolabeled isotopes (e.g., 14C-monobutyl fumarate) in animal models. Use compartmental modeling (e.g., NONMEM) to estimate absorption/distribution parameters. Cross-validate with microdosing trials in humans .

Tables for Reference

| Parameter | Analytical Method | Reference |

|---|---|---|

| Purity (>98%) | HPLC with UV detection | |

| Structural Confirmation | 1H/13C NMR, IR Spectroscopy | |

| Degradation Products | LC-MS/MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.